
2-Amino-N,3-dimethylbenzamide
Overview
Description
2-Amino-N,3-dimethylbenzamide (CAS 870997-57-2) is a substituted anthranilamide derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol. It features an amino group at the 2-position, a methyl group at the 3-position of the benzene ring, and an N-methylamide substituent (Figure 1). This compound is a critical intermediate in synthesizing pharmaceuticals, agrochemicals (e.g., insecticides like chlorantraniliprole), and specialty chemicals .
Preparation Methods
Three-Step Synthesis from 3-Methyl-2-nitrobenzoic Acid Methyl Ester (Patent CN101492387B)
This method involves three main steps starting from 3-methyl-2-nitrobenzoic acid methyl ester:
Step | Reaction Description | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Heating 3-methyl-2-nitrobenzoic acid methyl ester with methylamine in a lower alcohol solvent to form 3-methyl-2-nitrobenzamide | Molar ratio 1:1–5 (ester:methylamine), 40–70°C, 2–10 h (optimal 60–65°C) | 93.2 (recrystallized product) | Methylamine is dissolved in alcohol before reaction; reaction mixture can be concentrated directly to dryness |
2 | Reduction of 3-methyl-2-nitrobenzamide to 3-methyl-2-aminobenzamide using iron powder and acid in water | 70–75°C, 4 h | 96.2 | Iron powder added gradually over 1.5 h; product isolated by filtration and crystallization |
3 | Reaction of 3-methyl-2-aminobenzamide with sulfonyl chloride in inert organic solvent | Molar ratio 1:1.2 (amine:sulfonyl chloride), 55–60°C, 0.5 h | 91.6 | Followed by pH adjustment and recrystallization |
Overall yield: 84.0% (total for three steps)
- No high-pressure equipment required
- Raw materials commercially available
- No dry ice cooling needed, improving production control and reducing equipment cost
- Simple operation with strong operability
- 1H-NMR signals consistent with expected aromatic and amide protons
- EIMS confirms molecular weights at each step
Synthesis via Oxidation, Chlorination, and Grignard Reaction (Patent CN105859574A)
This method starts from toluene and involves multiple catalytic and substitution steps:
Step | Reaction Description | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Oxidation of toluene to benzoic acid catalyzed by N-hydroxyphthalimide and cobalt acetylacetonate | 3–5 MPa O2 pressure, 30–50°C, 1–2 h | Not specified | High-pressure oxidation in autoclave |
2 | Chlorination of benzoic acid to 3,5-dichlorobenzoic acid using chlorine gas | 30–40°C, 3–4 h | Not specified | Chlorine gas passed under nitrogen protection |
3 | Protection of 5-chlorine, methyl substitution via Grignard reagent to form 3-methyl-5-chlorobenzoic acid | Not specified | Not specified | Shielding reagent used to protect chlorine |
4 | Nitration of 3-methyl-5-chlorobenzoic acid to 2-nitro-3-methyl-5-chlorobenzoic acid | Catalyzed by concentrated sulfuric acid and nitric acid | Not specified | Electrophilic aromatic substitution |
5 | Catalytic hydrogenation to reduce nitro group to amino group | Not specified | Not specified | |
6 | Amidation using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form intermediate | Not specified | Not specified | Activation of carboxylic acid |
7 | Reaction of intermediate with methylamine to yield 2-amino-5-chloro-N,3-dimethylbenzamide | Not specified | Overall yield >92% | High yield and simple operation |
- High overall yield (>92%)
- Few steps with simple operation
- Uses toluene as inexpensive starting material
One-Pot Synthesis via Aminolysis and Electrophilic Halogenation (SIOC Journal, 2012)
This method synthesizes 2-amino-N,3-dimethylbenzamide and its halogenated derivatives in a one-pot process:
Step | Reaction Description | Conditions | Notes |
---|---|---|---|
1 | Synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate | Not specified | Formation of cyclic intermediate |
2 | Aminolysis of intermediate with aqueous methylamine to form this compound | Not specified | Efficient conversion |
3 | Electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield 2-amino-5-halogenated-N,3-dimethylbenzamides | Not specified | Halogenation at 5-position |
- One-pot synthesis reduces purification steps
- Versatile halogenation allows preparation of chloro, bromo, and iodo derivatives
- Efficient and practical for laboratory scale
Synthesis from 5-Methyl Isatoic Anhydride and Methylamine (ChemicalBook)
This method involves aminolysis of 5-methyl isatoic anhydride:
Step | Reaction Description | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Reaction of 5-methyl isatoic anhydride with methylamine in tetrahydrofuran (THF) | 2 h reaction time | 56% | Concentration and azeotropic removal of solvents; product isolated by trituration |
- Straightforward reaction
- Moderate yield
- Uses commercially available starting materials
Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
CN101492387B (2009) | 3-methyl-2-nitrobenzoic acid methyl ester | Methylamine, iron powder, sulfonyl chloride | Amidation, reduction, sulfonylation | 84.0 (overall) | Low cost, no high pressure, no dry ice cooling | Multi-step, requires iron reduction |
CN105859574A (2016) | Toluene | N-hydroxyphthalimide, Co catalyst, Cl2, Grignard reagent, H2SO4, nitric acid, DIC, methylamine | Oxidation, chlorination, Grignard, nitration, hydrogenation, amidation | >92 (overall) | High yield, simple operation | Requires high-pressure oxidation, multiple steps |
SIOC Journal (2012) | 2-amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, methylamine, NCS/NBS/NIS | Cyclization, aminolysis, electrophilic substitution | Not specified | One-pot, versatile halogenation | Limited yield data |
ChemicalBook (2020) | 5-methyl isatoic anhydride | Methylamine | Aminolysis | 56 | Simple, direct | Lower yield, fewer details |
The 2009 patent method (CN101492387B) emphasizes operational simplicity and cost reduction by avoiding high-pressure hydrogenation and dry ice cooling, achieving a respectable 84% yield through a three-step process involving methylamine aminolysis, iron-mediated reduction, and sulfonyl chloride reaction.
The 2016 patent (CN105859574A) achieves a higher overall yield (>92%) by starting from toluene and employing catalytic oxidation, chlorination, Grignard methylation, nitration, and amidation steps. This method is more complex but offers improved yield and scalability.
The one-pot synthesis approach reported in 2012 offers a streamlined route to this compound and its halogenated derivatives, facilitating rapid synthesis with fewer isolation steps, though detailed yield data is limited.
The aminolysis of 5-methyl isatoic anhydride with methylamine provides a straightforward synthesis with moderate yield, suitable for laboratory-scale preparations.
Spectroscopic data (1H-NMR, EIMS) reported in patents confirm the structural integrity of intermediates and final products, supporting the reliability of these synthetic routes.
The preparation of this compound can be effectively achieved through several synthetic strategies, each with distinct advantages:
For industrial-scale synthesis prioritizing cost and operational ease, the three-step method from 3-methyl-2-nitrobenzoic acid methyl ester (CN101492387B) is recommended.
For higher yield and purity, the multi-step catalytic oxidation and substitution route starting from toluene (CN105859574A) is superior.
For rapid laboratory synthesis and halogenated derivatives, the one-pot aminolysis and electrophilic substitution method is practical.
The choice of method depends on scale, available equipment, and desired purity/yield balance.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.
Substitution: Chlorination using chlorine gas to form 3,5-dichlorobenzoic acid.
Reduction: Catalytic hydrogenation to reduce nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: N-hydroxyphthalimide, cobalt acetylacetonate.
Substitution: Chlorine gas.
Reduction: Catalytic hydrogenation.
Major Products:
Oxidation: Benzoic acid.
Substitution: 3,5-dichlorobenzoic acid.
Reduction: 2-amino-3-methyl-5-chlorobenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
2-Amino-N,3-dimethylbenzamide has the molecular formula and features an amide functional group attached to a dimethyl-substituted benzene ring. Its structure allows for various interactions, including hydrogen bonding, which is crucial in biological systems and synthetic applications .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that modifications to the amide group can enhance cytotoxic effects against specific cancer cell lines. One study highlighted the compound's ability to inhibit tumor growth in vitro, suggesting its utility as a scaffold for developing new anticancer agents .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Compounds based on this compound have demonstrated activity against various bacterial strains. The mechanism of action often involves disrupting bacterial cell wall synthesis or function, making it a candidate for further exploration in antibiotic development .
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as acylation and alkylation. For example, its reaction with acetic anhydride yields N-acetyl derivatives that are valuable in pharmaceutical chemistry .
Catalytic Reactions
The compound also plays a role in catalytic reactions where it acts as a ligand or catalyst precursor. Its ability to form stable complexes with transition metals has been explored in catalyzing cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .
Data Table: Applications Overview
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various derivatives of this compound on breast cancer cells. The results indicated that certain modifications significantly increased cell death rates compared to the unmodified compound. This highlights the potential for developing targeted therapies based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings revealed that some derivatives exhibited promising antibacterial activity, suggesting their potential as lead compounds for new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethylbenzamide involves its interaction with molecular targets and pathways. For instance, it has been identified as a ferroptosis inhibitor, targeting chaperone heat shock protein 90 (HSP90) to regulate chaperone-mediated autophagy (CMA). This prevents the degradation of glutathione peroxidase 4 (GPX4), thereby inhibiting ferroptosis .
Comparison with Similar Compounds
Key Properties:
- Crystal Structure : The molecule adopts a planar conformation with a dihedral angle of 33.93° between the amide group and the benzene ring. Intermolecular N–H···O hydrogen bonds form parallel chains along the b-axis, stabilizing the crystal lattice .
- Synthesis: Typically produced via aminolysis of 6-halogenated-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using methylamine, followed by electrophilic aromatic substitution to introduce halogens or other functional groups .
- Applications : Used in developing insecticides (e.g., chlorantraniliprole), antifungal agents, and pharmaceuticals due to its bioactivity and versatility as a scaffold .
Structural and Functional Analogues
Table 1: Comparative Analysis of 2-Amino-N,3-dimethylbenzamide and Derivatives
Key Differences and Implications
Electronic and Steric Effects
- Halogenated Derivatives (e.g., 5-Cl, 5-Br): Electron-withdrawing halogens enhance electrophilic reactivity, improving binding to biological targets (e.g., ryanodine receptors in insects) . Chlorine at C5 increases insecticidal potency by 10–100× compared to the parent compound .
- Cyano Derivative (5-CN): The strong electron-withdrawing -CN group alters solubility and metabolic stability, making it suitable for drug candidates requiring prolonged bioavailability .
Market and Industrial Relevance
- Market Size: The global market for this compound is projected to grow at a CAGR of 12% (2024–2030), driven by agrochemical demand .
- Competitors: Halogenated derivatives dominate the insecticide sector, while cyano- and nitro-substituted variants are niche pharmaceutical intermediates .
Biological Activity
2-Amino-N,3-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and antiviral effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an amide group attached to a dimethyl-substituted benzene ring. The compound exhibits a dihedral angle of approximately 33.93° between the mean plane of the amide group and the benzene ring, stabilized by intramolecular hydrogen bonding (N—H···O) .
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | |
Dihedral Angle | 33.93° |
Hydrogen Bonds | N—H···O, N—H···N |
Antibacterial Activity
Research indicates that anthranilamide derivatives, including this compound, exhibit notable antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, with varying degrees of success .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. The compound's mechanism involves disrupting fungal cell wall synthesis or function, which is critical for fungal survival. Specific studies have highlighted its effectiveness against common fungal pathogens .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, benzamide derivatives have been found to reduce hepatitis B virus (HBV) replication significantly. Mechanistic studies suggest that these compounds may interfere with viral nucleocapsid assembly by binding to specific sites on the viral core protein .
Table 2: Summary of Biological Activities
Activity Type | Efficacy | Mechanism of Action |
---|---|---|
Antibacterial | Moderate to High | Inhibition of cell wall synthesis |
Antifungal | Effective against pathogens | Disruption of cell wall function |
Antiviral | Significant reduction in HBV | Inhibition of nucleocapsid assembly |
Case Studies
- Antiviral Efficacy Against HBV : A study focused on a series of benzamide derivatives found that certain modifications to the structure significantly enhanced antiviral activity against HBV. The lead compound exhibited an IC50 value as low as 0.051 µM, indicating potent antiviral properties .
- Antibacterial Testing : In another investigation, various derivatives including this compound were screened against clinical isolates of bacteria. Results indicated that modifications at the amine or carbonyl positions could enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthesis and purification protocols for 2-amino-N,3-dimethylbenzamide?
The compound is synthesized via reaction of isatoic anhydride with aqueous methylamine, following a literature method . Slow evaporation of an ethanol solution yields colorless block crystals suitable for X-ray diffraction studies. Purification involves recrystallization and monitoring via thin-layer chromatography (TLC) to ensure purity >98% .
Q. Which key physical properties are critical for identifying and verifying the compound’s purity?
Key properties include:
- Melting point : 115–117°C (used to assess purity via differential scanning calorimetry, DSC) .
- Molecular weight : 164.21 g/mol (confirmed via high-resolution mass spectrometry, HRMS) .
- Solubility : Ethanol (50 mg/mL at 25°C), insoluble in water . Discrepancies in these values may indicate impurities or polymorphic variations.
Q. What spectroscopic and crystallographic techniques are used to characterize its structure?
- X-ray crystallography : Reveals a monoclinic P21 crystal system with a dihedral angle of 33.93° between the amide group and benzene ring, stabilized by intramolecular N–H···O hydrogen bonds (Table 1 in ).
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at N and C3) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Q. What safety protocols are essential during handling due to its toxicity profile?
The compound is classified as harmful if swallowed (H302), inhaled (H332), or in contact with skin (H312) . Required precautions include:
- PPE : Nitrile gloves, lab coats, and P95 respirators for dust control .
- Ventilation : Use fume hoods to avoid aerosol formation .
- Waste disposal : Collect in sealed containers for incineration .
Advanced Research Questions
Q. How does the molecular conformation influence biological activity, and what methods validate this?
The bent conformation (33.93° dihedral angle) and intramolecular N–H···O hydrogen bond (Table 1 in ) may enhance interaction with biological targets like enzymes or receptors. Computational modeling (e.g., DFT calculations) and comparative bioassays with conformationally restricted analogs can isolate structural contributions to activity .
Q. How can researchers resolve contradictions between reported bioactivity data for derivatives?
For example, insecticidal activity variations in derivatives like 2-amino-5-chloro-N,3-dimethylbenzamide :
- Experimental design : Standardize bioassays (e.g., LC₅₀ measurements against Plutella xylostella larvae) .
- Data normalization : Account for variables like solvent polarity, formulation stability, and metabolic degradation pathways.
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl at C5) with activity trends .
Q. What strategies optimize the synthesis of derivatives for targeted applications (e.g., agrochemicals)?
- Functionalization : Introduce halogens (e.g., Cl at C5) via electrophilic substitution to enhance lipophilicity and target binding .
- Coupling reactions : Use pyridine as a base to react phenylfuran acyl chloride with the parent compound, achieving ~52% yield for novel amide derivatives .
- Scale-up : Replace batch reactors with flow chemistry to improve reproducibility and reduce byproducts.
Q. How can metal ion interactions be studied to develop coordination complexes?
- Synthesis : React this compound with Mn(II) salts under inert conditions to form tetrahedral complexes .
- Characterization : UV-Vis spectroscopy (e.g., ligand-centered transitions at >25000 cm⁻¹) and thermal gravimetric analysis (TGA) assess stability .
- Applications : Test complexes as catalysts in oxidation reactions or antimicrobial agents.
Q. What methodologies address discrepancies in spectral data during structural analysis?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian software) .
- Crystallographic refinement : Adjust H-atom positions using SHELXL to resolve conflicts in electron density maps .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous peaks in crowded spectra.
Properties
IUPAC Name |
2-amino-N,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWFVWOCBTBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588163 | |
Record name | 2-Amino-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-57-2 | |
Record name | 2-Amino-N,3-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870997-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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